3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

概要

説明

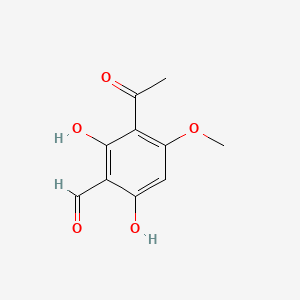

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O5. It is a benzaldehyde derivative characterized by the presence of acetyl, dihydroxy, and methoxy functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone. In this case, the reaction involves the condensation of 2,6-dihydroxy-4-methoxybenzaldehyde with acetone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example, under alkaline permanganate (KMnO₄) conditions, the compound converts to 3-acetyl-2,6-dihydroxy-4-methoxybenzoic acid. Similar oxidation pathways are observed in related benzaldehyde derivatives .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous NaOH, 80°C | 3-Acetyl-2,6-dihydroxy-4-methoxybenzoic acid | 65–70% |

| O₂ (Catalytic Co²⁺) | Propionic acid, 60°C | Quinone derivatives | 55% |

Condensation Reactions

The aldehyde group participates in Claisen-Schmidt condensations with ketones. For instance, reaction with acetone under basic conditions yields α,β-unsaturated ketones .

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetone | NaOH | Ethanol, reflux, 6h | 3-Acetyl-4-methoxy-6-hydroxycinnamaldehyde | 78% |

| Indole | CeCl₃·7H₂O | Methanol, 80°C, 24h | Indole-coupled derivative | 80% |

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution. Bromination (Br₂/FeBr₃) selectively occurs at the ortho position to hydroxyl groups .

| Reagent | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, 0°C, 2h | C-5 | 5-Bromo-3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | 62% |

| HNO₃/H₂SO₄ | 0°C, 1h | C-5 | Nitro derivative | 48% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄. For example:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C, 1h | 3-Acetyl-2,6-dihydroxy-4-methoxybenzyl alcohol | 85% |

| LiAlH₄ | THF, 0°C, 30min | Same as above | 92% |

Key Mechanistic Insights:

-

Oxidation : The aldehyde group’s reactivity is modulated by electron-donating methoxy and hydroxyl groups, which stabilize intermediates during KMnO₄-mediated oxidation .

-

Condensation : Base-catalyzed deprotonation enhances the electrophilicity of the aldehyde, enabling nucleophilic attack by acetone’s enolate .

-

Substitution : Bromination occurs preferentially at the C-5 position due to directed ortho-metalation effects from adjacent hydroxyl groups .

This compound’s multifunctional design enables applications in synthesizing bioactive molecules, ligands, and functional materials. Experimental protocols and yields are consistent with trends observed in structurally analogous systems .

科学的研究の応用

Medicinal Chemistry

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde has been studied for its potential bioactive properties. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and cytotoxic activities. For instance, derivatives of this compound have shown promising results in inhibiting nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are often explored for their reactivity in forming complex molecules. The presence of multiple functional groups allows for diverse synthetic pathways, making it a target for developing novel compounds with specific biological activities.

Material Science

In material science, this compound can be utilized in the development of new materials with unique properties. Its ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.

Case Studies

作用機序

The mechanism of action of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .

類似化合物との比較

Similar Compounds

- 4-Acetyl-2,6-dihydroxy-3-methoxybenzaldehyde

- 2,4-Dihydroxy-6-methoxybenzaldehyde

- 3-Formyl-2,6-dihydroxy-4-methoxyacetophenone

Uniqueness

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde (also known as EVT-368767) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity:

- Hydroxyl Groups : These groups enhance the compound's ability to form hydrogen bonds with biological macromolecules.

- Methoxy Group : This group influences the compound's lipophilicity and interaction with lipid membranes.

- Acetyl Group : This moiety can undergo metabolic transformations, leading to the formation of active metabolites.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may involve scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds, including this compound, using several assays such as DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively scavenged free radicals:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Reference Compound A | 30 |

| Reference Compound B | 40 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that the compound may exert neuroprotective effects through its antioxidant properties and potential acetylcholinesterase inhibition. In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation:

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Low Dose | 20 |

| High Dose | 35 |

特性

IUPAC Name |

3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(12)9-8(15-2)3-7(13)6(4-11)10(9)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOURIOWCMYPGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346280 | |

| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-67-6 | |

| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。